molecular formula C12H19BN2O3 B3250905 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine CAS No. 2057507-08-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

Cat. No.: B3250905
CAS No.: 2057507-08-9
M. Wt: 250.10
InChI Key: UVRIKSGTXDTQFH-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine is a useful research compound. Its molecular formula is C12H19BN2O3 and its molecular weight is 250.10. The purity is usually 95%.
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Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-14-15-5-6-16-8-10(9)15/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRIKSGTXDTQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3COCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine (CAS: 1383675-83-9) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H19BN2O3C_{12}H_{19}BN_{2}O_{3}, with a molecular weight of 250.11 g/mol. The structure includes a dioxaborolane moiety and a pyrazolo[5,1-C][1,4]oxazine framework which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities including:

  • Anticancer Activity : Compounds featuring pyrazole derivatives have been studied for their ability to inhibit tumor growth.
  • Enzyme Inhibition : The presence of heterocycles such as oxazines can lead to significant enzyme inhibition which is crucial in drug design.

Anticancer Activity

A study focusing on pyrazolo[5,1-C][1,4]oxazines demonstrated that derivatives can act as potent inhibitors of cancer cell lines. For instance:

  • In Vitro Studies : Compounds structurally related to the target compound were tested against various cancer cell lines (e.g., HCT116). Results showed dose-dependent inhibition of cell proliferation.
CompoundIC50 (µM)Cell Line
Compound A0.16HCT116
Compound B6.90HCT116

These findings suggest that modifications to the pyrazole structure can enhance anticancer efficacy.

Enzyme Inhibition

Another significant area of research involves the inhibition of protein kinases. The MPS1 kinase has been identified as a target due to its role in cell cycle regulation:

  • Selectivity and Potency : A related study indicated that specific substitutions on the pyrazole ring improved selectivity and potency against MPS1 kinase.
CompoundMPS1 IC50 (µM)Comments
Compound C0.50High potency
Compound D4.60Lower potency

These results highlight the potential of the target compound in therapeutic applications through selective enzyme inhibition.

The biological activity of the compound is hypothesized to stem from its ability to interact with specific biological targets:

  • Binding Affinity : The dioxaborolane moiety may facilitate binding to active sites in enzymes or receptors.
  • Structural Stability : The unique structural features contribute to the stability and bioavailability of the compound in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

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